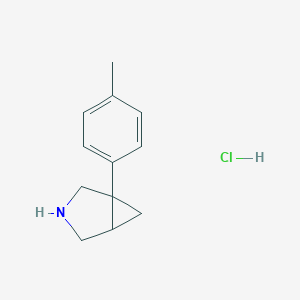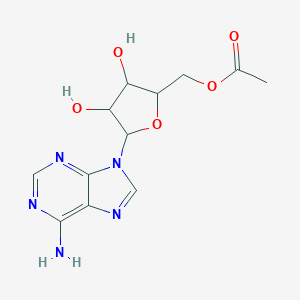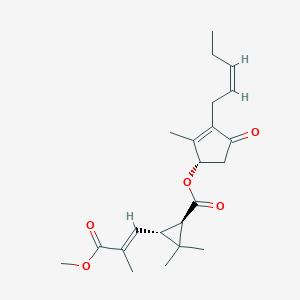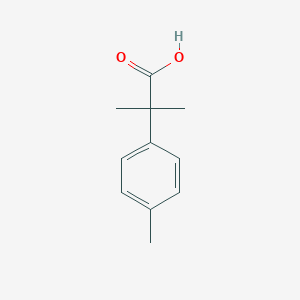
2-Methyl-2-(4-methylphenyl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-Methyl-2-(4-methylphenyl)propanoic acid involves various strategies, including condensation reactions and catalytic rearrangements. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid through condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, as well as the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetic acid and thionyl chloride, exemplify the variety of approaches used to create structurally complex propanoic acid derivatives (Kotteswaran, Senthil Pandian, & Ramasamy, 2016); (Zhang Dan-shen, 2009).
Molecular Structure Analysis
Molecular structure analysis of propanoic acid derivatives involves advanced techniques like 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These methods reveal detailed information about the molecular skeleton, functional groups, and electronic properties critical for understanding the behavior and reactivity of the compound under different conditions.
Chemical Reactions and Properties
2-Methyl-2-(4-methylphenyl)propanoic acid and its related compounds participate in a variety of chemical reactions, highlighting their versatility. For instance, the enantioseparation of isomeric 2-(methylphenyl)propanoic acids using countercurrent chromatography demonstrates the compound's ability to undergo specific stereochemical interactions, which is essential for applications in chiral synthesis and pharmaceutical developments (Yang Jin et al., 2020).
Aplicaciones Científicas De Investigación
Sorption Studies and Environmental Implications
- Sorption to Soil and Organic Matter : Research on similar compounds, such as phenoxy herbicides, has demonstrated their sorption behavior in soil, organic matter, and minerals. This suggests potential environmental applications of 2-Methyl-2-(4-methylphenyl)propanoic acid in understanding its distribution, persistence, and mobility in environmental matrices. The sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides, indicating the compound's interaction with environmental sorbents and its potential impact on herbicide efficacy and environmental fate (Werner, Garratt, & Pigott, 2012).
Chemosensors and Analytical Chemistry
- Fluorescent Chemosensors : Derivatives of similar compounds have been utilized in the development of fluorescent chemosensors for detecting metal ions, anions, and neutral molecules. This highlights the potential of 2-Methyl-2-(4-methylphenyl)propanoic acid in the design of new chemosensors with high selectivity and sensitivity for environmental monitoring, medical diagnostics, and analytical chemistry applications (Roy, 2021).
Wastewater Treatment and Pollution Control
- Wastewater Treatment : The pesticide industry generates wastewater containing toxic pollutants, including derivatives of phenoxy herbicides. Studies on similar compounds indicate the challenges and treatment options for such wastewater, emphasizing biological processes and activated carbon for removal efficiency. This suggests the relevance of researching 2-Methyl-2-(4-methylphenyl)propanoic acid in the context of wastewater treatment, focusing on its degradation, removal efficiency, and potential impact on water quality (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBWXXRCCHGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494717 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenyl)propanoic acid | |
CAS RN |
20430-18-6 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


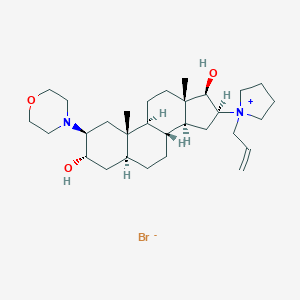
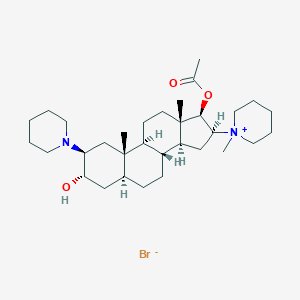
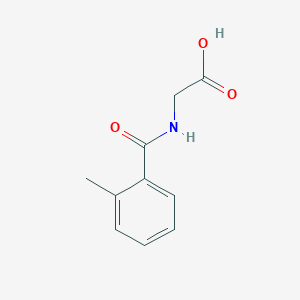
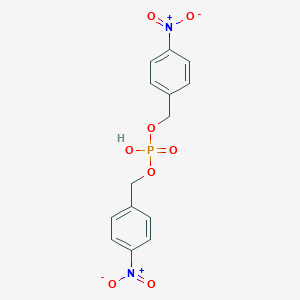
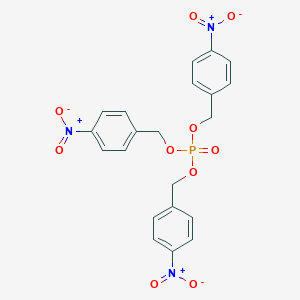
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
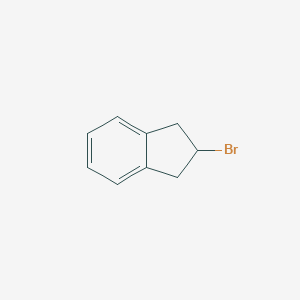
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)
